N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide
Description
Structure and Key Features:
N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide is an indole-acetamide hybrid compound with a 4-acetylphenyl group attached via an acetamide linker. Its molecular formula is C₁₈H₁₆N₂O₂, and its structure combines the aromatic indole core with a ketone-functionalized phenyl ring. The acetyl group on the phenyl ring enhances electronic properties and may influence binding to biological targets such as enzymes or receptors.
The acetyl group may improve pharmacokinetic properties, such as membrane permeability or metabolic stability .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)14-6-8-16(9-7-14)19-18(22)12-20-11-10-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOGRGOOFJQEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide typically involves the reaction of 4-acetylphenylamine with indole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or acetylphenyl moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Scientific Research Applications
Chemical Synthesis and Research
N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide serves as a crucial building block in organic synthesis. Its structure allows for the development of more complex molecules, making it valuable in chemical research. The compound can participate in various reactions, including nucleophilic acyl substitution and electrophilic aromatic substitution, which are essential for creating derivatives with enhanced biological activity .
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Building Block | Used to synthesize more complex indole derivatives. |
| Reaction Types | Participates in nucleophilic acyl substitution and electrophilic substitution. |
| Derivative Formation | Can form derivatives that may exhibit improved pharmacological properties. |
Research indicates that this compound possesses notable biological properties, particularly antimicrobial and anticancer activities. Studies have demonstrated its efficacy against various pathogens and cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Properties
In vitro studies have shown that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines, including those associated with breast and colon cancer. Mechanistic studies suggest that it may induce apoptosis through the modulation of specific signaling pathways .
Table 2: Biological Activities and Efficacy
| Activity | Target Organisms/Cell Lines | Efficacy |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition observed |
| Anticancer | Breast cancer cell lines | Induces apoptosis |
| Colon cancer cell lines | Inhibits proliferation |
Medicinal Chemistry Applications
The structural characteristics of this compound make it a candidate for drug development, particularly in targeting neurodegenerative diseases and certain cancers. Its ability to interact with biological targets such as enzymes and receptors is being explored through molecular docking studies, which help predict its binding affinity and potential therapeutic effects .
Case Studies
- Neurodegenerative Disease Research : A study investigated the compound's effect on acetylcholinesterase (AChE) inhibition, which is crucial for treating Alzheimer's disease. The results indicated that modifications to the indole structure could enhance inhibitory activity against AChE .
- Cancer Treatment Development : Another study focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The findings suggest that this compound could serve as a lead compound for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings from Comparative Studies
This contrasts with methoxy or chloro substituents (e.g., in ), which may prioritize hydrogen bonding or steric effects.
Impact of Heterocyclic Additions :
- The oxadiazole ring in introduces nitrogen-rich heterocyclic chemistry, which often correlates with improved metabolic stability and kinase inhibition. However, this modification may reduce solubility compared to the acetyl group in the target compound.
Sulfonamide vs. Acetyl Groups :
- The sulfamoyl group in significantly improves water solubility, making it advantageous for in vivo applications. Conversely, the acetyl group in the target compound balances lipophilicity and target engagement.
Substituent Positioning :
- Methoxy or chloro groups at the 3- or 4-positions of the phenyl ring (e.g., ) alter electronic properties and steric hindrance, affecting binding kinetics. For example, 3-chloro-4-methoxy substitution may enhance π-π stacking with aromatic residues in enzymes.
Indole Modifications :
Pharmacological and Physicochemical Properties
| Property | Target Compound | 2-(3-acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide | N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide |
|---|---|---|---|
| Molecular Weight | 292.34 g/mol | 386.41 g/mol | 340.79 g/mol |
| Solubility | Moderate (lipophilic) | High (due to sulfonamide) | Low to moderate |
| LogP | ~3.2 (estimated) | ~2.1 | ~3.8 |
| Key Interactions | π-π stacking, H-bonding | H-bonding (sulfonamide), ionic interactions | H-bonding (methoxy), halogen bonding (Cl) |
Future Research :
- Structure-Activity Relationship (SAR) Studies : Systematic exploration of substituent effects on indole and phenyl rings.
- In Vivo Testing : Evaluate pharmacokinetics and toxicity of lead compounds.
- Target Identification : Use molecular docking to identify specific protein targets (e.g., Bcl-2, kinases).
Biological Activity
N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an indole core and an acetylphenyl moiety. The exploration of its biological activity is crucial for understanding its therapeutic potential and applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O2, with a molecular weight of approximately 298.35 g/mol. The compound's structure can be depicted as follows:
This structure contributes to its chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Indole derivatives are known for their ability to interact with various molecular targets involved in cancer progression. Studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to cell death through multiple pathways, including:
- Apoptosis : Activation of intrinsic apoptotic pathways.
- Autophagy : Induction of autophagic cell death mechanisms.
A study involving a related indole derivative showed promising results against several cancer cell lines, including melanoma and pancreatic cancer, highlighting the potential of this compound in cancer therapy .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . The indole structure is often associated with activity against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : Influencing pathways that regulate cell survival and proliferation.
Understanding these mechanisms is essential for optimizing the compound's therapeutic applications .
Data Table: Biological Activities of this compound
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related indole derivative in vitro against melanoma cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and autophagy confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
